Cyclohexyl vs. Cyclopentyl Analogue: Structural and Physicochemical Differentiation
The target compound bears a cyclohexyl carbonyl substituent, whereas the closest commercially available analogue – 2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone – contains a cyclopentyl group. The six-membered cyclohexyl ring increases molecular volume (≈354.45 g/mol) and calculated logP relative to the cyclopentyl variant (same molecular formula but different shape) . Although direct experimental logP data are not available, the SMILES-encoded structure (O=C(C1CCCCC1)N2CCN(CC3=NN=NN3C4=CC=CC=C4)CC2) permits in silico differentiation .
| Evidence Dimension | Cycloalkyl ring size influence on molecular shape, volume, and predicted lipophilicity |
|---|---|
| Target Compound Data | Cyclohexyl group; molecular weight 354.45 g/mol; SMILES: O=C(C1CCCCC1)N2CCN(CC3=NN=NN3C4=CC=CC=C4)CC2 |
| Comparator Or Baseline | 2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (cyclopentyl group; same molecular formula C19H26N6O, MW 354.45) |
| Quantified Difference | Different cycloalkyl ring size (C6 vs. C5); expected altered logP and conformational flexibility (precise ΔlogP not experimentally reported) |
| Conditions | In silico comparison based on SMILES and molecular formula |
Why This Matters
Cycloalkyl ring size directly impacts lipophilicity and target engagement, influencing H3 receptor binding and CNS penetration in the broader patent class, making the cyclohexyl variant the appropriate choice for SAR programs exploring this moiety.
